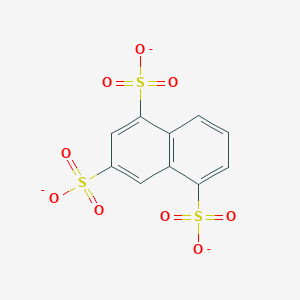![molecular formula C30H27ClO6 B221280 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the expression of pro-inflammatory cytokines and chemokines. It may also inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemical and Physiological Effects:
Studies have shown that the compound 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It also has anti-tumor activity and has been found to inhibit the growth of several cancer cell lines. The compound has been shown to have a potential role in the treatment of diabetes by improving glucose tolerance and insulin sensitivity. It may also have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities. It has been extensively studied and its properties are well-characterized. However, there are also limitations to its use in lab experiments. It may have limited solubility in certain solvents, which can affect its bioavailability. It may also have potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on the compound 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of diabetes and cardiovascular diseases. Another direction is to explore its anti-tumor activity and its potential as a cancer treatment. Further studies are also needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate involves several steps. The starting material is 3-chlorophenol, which is converted to 3-chlorophenylacetic acid through a Grignard reaction. The resulting acid is then reacted with 3-bromo-1-propanol to form the corresponding ester. The ester is then reacted with 1,1'-biphenyl-4-carboxylic acid in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
Research on the compound 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate has focused on its potential therapeutic properties. Studies have shown that the compound has anti-inflammatory and anti-tumor activities. It has also been found to have a potential role in the treatment of diabetes and cardiovascular diseases.
Propiedades
Nombre del producto |
4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate |
|---|---|
Fórmula molecular |
C30H27ClO6 |
Peso molecular |
519 g/mol |
Nombre IUPAC |
[4-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C30H27ClO6/c31-22-7-4-8-24(15-22)35-18-23(32)13-14-25-26-16-29(33)36-28(26)17-27(25)37-30(34)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-15,23,25-28,32H,16-18H2/b14-13+ |
Clave InChI |
DNWCHCXQZFJKPS-BUHFOSPRSA-N |
SMILES isomérico |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/C(COC5=CC(=CC=C5)Cl)O |
SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(COC5=CC(=CC=C5)Cl)O |
SMILES canónico |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(COC5=CC(=CC=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)

![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)







![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)
